JNK3 Isoform Selectivity in Neurodegeneration Models
IQ1S demonstrates a clear selectivity window for JNK3 over JNK1, which is critical for studies of neurodegenerative disease where JNK3 is the primary pathological driver. The compound binds JNK3 with a Kd of 87 nM, compared to 390 nM for JNK1, representing a 4.5-fold preference . This contrasts with the pan-JNK inhibitor SP600125, which shows only a 2.25-fold preference for JNK3 (90 nM) over JNK1 (40 nM) .
| Evidence Dimension | Binding Affinity (Kd) and Fold-Selectivity for JNK3 vs JNK1 |
|---|---|
| Target Compound Data | Kd: JNK3 = 87 nM, JNK1 = 390 nM (4.5-fold selectivity for JNK3) |
| Comparator Or Baseline | SP600125: IC50 JNK3 = 90 nM, JNK1 = 40 nM (2.25-fold selectivity for JNK3) |
| Quantified Difference | IQ1S provides 2x higher fold-selectivity for JNK3 over JNK1 (4.5-fold vs 2.25-fold) compared to SP600125 |
| Conditions | Cell-free kinase binding assay for IQ1S; cell-free kinase activity assay for SP600125 |
Why This Matters
For researchers investigating JNK3-specific pathology (e.g., Alzheimer's disease, Parkinson's disease, retinal degeneration), IQ1S's 4.5-fold selectivity window reduces confounding inhibition of JNK1, enabling cleaner interpretation of JNK3-dependent phenotypes.
